
2-Methyl-3-nitroaniline
Overview
Description
Chemical Identity: 2-Methyl-3-nitroaniline (CAS 603-83-8) is an aromatic amine with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . It is also known as 3-nitro-o-toluidine or 2-amino-6-nitrotoluene, featuring a methyl group at position 2 and a nitro group at position 3 on the benzene ring.
Preparation Methods
Sulfide Reduction of 2,6-Dinitrotoluene
The sulfide reduction method is a classical route for synthesizing 2-methyl-3-nitroaniline. This approach involves the selective reduction of one nitro group in 2,6-dinitrotoluene (2,6-DNT) using sulfide-based reagents such as sodium sulfide () or sodium hydrogen sulfide () .
Reaction Mechanism and Conditions
The reduction proceeds via nucleophilic attack by sulfide ions () on the nitro group, converting it to an amine while retaining the adjacent nitro substituent. The reaction is typically conducted in aqueous or alcoholic media at elevated temperatures (80–100°C). A representative equation is:
7\text{H}6\text{N}2\text{O}4 + \text{Na}2\text{S} \rightarrow \text{C}7\text{H}8\text{N}2\text{O}2 + \text{Na}2\text{SO}3 + \text{H}2\text{O}
Key Parameters (Table 1)
Parameter | Value/Range |
---|---|
Substrate | 2,6-Dinitrotoluene |
Reducing Agent | (1.2–1.5 equiv) |
Solvent | Water/Ethanol (3:1) |
Temperature | 90–100°C |
Reaction Time | 4–6 hours |
Yield | 70–80% |
The selectivity for mono-reduction is achieved by controlling the stoichiometry of the sulfide agent and reaction pH. Excess sulfide or prolonged reaction times may lead to over-reduction to 2,6-diaminotoluene, necessitating careful process monitoring .
Catalytic Hydrogenation of 2,6-Dinitrotoluene
Catalytic hydrogenation offers a modern, solvent-free alternative for synthesizing this compound. This method employs hydrogen gas () and transition metal catalysts (e.g., palladium on carbon, ) to selectively reduce one nitro group in 2,6-DNT .
Reaction Mechanism and Conditions
The nitro group undergoes stepwise reduction:
-
Nitro to Nitroso :
-
Nitroso to Hydroxylamine :
-
Hydroxylamine to Amine :
Selectivity for the mono-nitro product is ensured by using low hydrogen pressure (1–3 atm) and room temperature , which prevents full reduction of both nitro groups.
Key Parameters (Table 2)
Parameter | Value/Range |
---|---|
Substrate | 2,6-Dinitrotoluene |
Catalyst | 5% |
Hydrogen Pressure | 1–3 atm |
Temperature | 25–30°C |
Reaction Time | 2–4 hours |
Yield | 75–85% |
This method is favored industrially due to its lower environmental impact compared to sulfide-based processes, as it avoids sulfur-containing byproducts.
Comparative Analysis of Preparation Methods
Efficiency and Selectivity
-
Sulfide Reduction : Higher risk of over-reduction but cost-effective for large-scale production.
-
Catalytic Hydrogenation : Superior selectivity and cleaner reaction profile, albeit with higher catalyst costs .
Industrial Adoption
-
Pharmaceutical Industry : Prefers hydrogenation for high-purity batches.
-
Dye Manufacturing : Utilizes sulfide reduction for cost efficiency .
Emerging Techniques and Optimization
Recent advances focus on catalyst design and solvent engineering to enhance yields:
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation and sulfonation.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Reduction: 2-Methyl-3-phenylenediamine.
Substitution: N-acyl-2-methyl-3-nitroaniline or N-sulfonyl-2-methyl-3-nitroaniline.
Oxidation: 2-Methyl-3-nitrobenzoic acid.
Scientific Research Applications
Chemical Synthesis Applications
1. Precursor for Organic Synthesis
2-Methyl-3-nitroaniline serves as a valuable intermediate in the synthesis of various organic compounds. It is often utilized in the preparation of azo dyes, pharmaceuticals, and agrochemicals. The compound's reactivity allows it to participate in numerous chemical reactions, including:
- Sandmeyer Reaction : This reaction involves the conversion of aryl amines to aryl halides using copper salts. This compound can be transformed into halogenated derivatives, which are crucial for further synthetic applications .
- Mannich Reaction : It is also employed in Mannich reactions, where it acts as a nucleophile to form β-amino carbonyl compounds, which are important building blocks in medicinal chemistry .
2. Use in Chemo-sensors
Recent studies have highlighted the use of this compound in chemosensor applications. Its ability to undergo structural changes upon interaction with various analytes makes it suitable for detecting specific ions or small molecules . This application is particularly relevant in environmental monitoring and safety assessments.
Environmental Applications
1. Biodegradation Studies
this compound has been studied for its potential degradation by microorganisms in contaminated environments. Research indicates that this compound can be transformed by indigenous soil microbes, which is essential for understanding its environmental persistence and toxicity .
Table 1: Microbial Transformation of Nitroaromatics
Compound | Microbial Degradation Time | By-products |
---|---|---|
This compound | 20-70 days | Amino-nitro intermediates |
TNT | Varies | Amino derivatives |
2,4-DNT | Varies | Amino derivatives |
Medicinal Chemistry Applications
1. Pharmacological Studies
The compound has been investigated for its pharmacological properties due to its structural similarity to other biologically active molecules. Research suggests that derivatives of this compound exhibit antibacterial and antifungal activities, making them potential candidates for drug development .
Case Study: Antibacterial Activity
A recent study evaluated the antibacterial properties of a Schiff base derived from this compound and found significant activity against several pathogenic bacteria. This highlights the compound's potential as a lead structure for developing new antibiotics .
Toxicological Considerations
While exploring its applications, it is crucial to note the toxicological aspects associated with this compound. Historical cases of poisoning have been documented, emphasizing the need for careful handling and risk assessment during its use in industrial processes .
Mechanism of Action
The mechanism of action of 2-Methyl-3-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the formation of adducts with proteins and nucleic acids, affecting cellular functions. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
Key Properties :
- Solubility : Exhibits moderate solubility in acidic aqueous systems (e.g., 2.3 mg/mL in 100 mM HCl at pH 1.0) .
- Electrochemical Behavior : Studied via stripping voltammetry using C₁₈-modified carbon paste electrodes, with optimal preconcentration at pH 10 .
- Applications :
- Synthetic Intermediate : Used in synthesizing heterocycles (e.g., 4-nitroindazole ), phthalimides (e.g., anticonvulsant agents ), and diazonium ion reagents for bilirubin assays .
- Environmental Toxicology : Detected as a degradation product of 2,6-dinitrotoluene (2,6-DNT), contributing to aquatic toxicity .
Comparison with Structurally Similar Compounds
The following nitroaniline derivatives are compared based on structural isomerism , physicochemical properties , and applications :
Table 1: Structural and Functional Comparison
Key Differences:
Crystal Structure and Reactivity: this compound adopts a non-planar conformation between the nitro group and benzene ring, unlike most nitroanilines . This steric hindrance may reduce π-conjugation, affecting electronic properties. 2-Methyl-4-nitroaniline (MNA) forms co-crystals with trichloroacetic acid, showing planar alignment of functional groups, which enhances nonlinear optical activity .
Electrochemical Behavior :
- This compound exhibits pH-dependent voltammetric responses due to protonation/deprotonation of the amine group .
- 4-Methyl-3-nitroaniline and 2-methyl-5-nitroaniline lack comparable electrochemical studies, suggesting lower utility in sensing applications.
Toxicity and Environmental Impact :
- This compound is implicated in aquatic toxicity as a degradation product of 2,6-DNT .
- 2-Methyl-4-nitroaniline derivatives (e.g., anthranilic diamides) show insecticidal activity but require structural optimization for safety .
Synthetic Utility: this compound is critical in diazotization reactions for heterocycle synthesis (e.g., 4-nitroindazole via NaNO₂/AcOH ). 2-Methyl-4-nitroaniline is used in designing tertiary substituents for BRAF kinase inhibitors, leveraging its hydrophobic interactions .
Pharmaceutical Chemistry
- Anticonvulsant Agents : this compound reacts with 4-fluorophthalic anhydride to yield isoindole-1,3-dione derivatives with 94% efficiency .
- Bilirubin Assays : Its diazonium ion derivative demonstrates thermal stability (42°C for 24 hours with <40% decomposition) and specificity for bilirubin in hemolyzed samples .
Catalysis and Environmental Chemistry
- Byproduct in DNT Reduction : this compound is detected during catalytic hydrogenation of 2,4-dinitrotoluene, requiring GC-MS monitoring .
- Toxicity : At 0.25 mg/L, it shows acute toxicity in porewater tests, comparable to tetryl .
Material Science
- MNA (2-Methyl-4-nitroaniline): Exhibits a linear electro-optic coefficient comparable to LiNbO₃, driven by a large microscopic nonlinear susceptibility .
Biological Activity
2-Methyl-3-nitroaniline (CAS No. 603-83-8) is an aromatic amine compound with the molecular formula . It is characterized by a nitro group (-NO₂) and an amino group (-NH₂) attached to a benzene ring, which significantly influences its biological activity. This compound has garnered attention due to its potential applications in organic synthesis, as well as its implications in environmental and health-related studies.
- Molecular Weight : 152.15 g/mol
- Boiling Point : 305 °C
- Melting Point : 88-90 °C
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly concerning its toxicity, mutagenicity, and potential therapeutic applications.
Toxicity
This compound exhibits significant toxicity, categorized under acute toxicity class 3 for oral, dermal, and inhalation routes. Its hazard statements include:
- H301 : Toxic if swallowed.
- H311 : Toxic in contact with skin.
- H331 : Toxic if inhaled.
- H373 : May cause damage to organs through prolonged or repeated exposure.
- H410 : Very toxic to aquatic life with long-lasting effects .
Mutagenicity
Research indicates that compounds similar to this compound can exhibit mutagenic properties. Studies have shown that nitroanilines can undergo metabolic activation leading to the formation of reactive intermediates that may interact with DNA, potentially causing mutations .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of nitroaniline derivatives, including this compound. A study indicated that derivatives of this compound could inhibit bacterial growth, suggesting potential applications in developing new antimicrobial agents .
Case Study 1: Environmental Impact
A study published in Applied and Environmental Microbiology examined the microbial transformation of nitroaromatics, including this compound, in contaminated soils. The research highlighted the ability of indigenous microorganisms to transform these compounds into less harmful products over time, indicating a potential bioremediation application for environments contaminated with such substances .
Case Study 2: Synthesis of Bioactive Compounds
In synthetic organic chemistry, this compound serves as a precursor for synthesizing various bioactive compounds. For instance, it has been utilized in the preparation of Schiff bases that exhibit notable biological activities such as antibacterial and antifungal properties .
Research Findings Table
Q & A
Q. Basic: What are the recommended methods for synthesizing and characterizing 2-Methyl-3-nitroaniline in laboratory settings?
Answer:
this compound is typically synthesized via nitration of o-toluidine (2-methylaniline) under controlled conditions. The reaction requires nitric acid and sulfuric acid as nitrating agents, with temperature maintained below 10°C to prevent over-nitration or decomposition. Characterization involves:
- Nuclear Magnetic Resonance (NMR): To confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm and methyl groups at δ 2.3 ppm).
- Mass Spectrometry (MS): A molecular ion peak at m/z 152.15 (C7H8N2O2) confirms molecular weight .
- High-Performance Liquid Chromatography (HPLC): Purity assessment using C18 columns and UV detection at 254 nm .
Q. Advanced: How can researchers design experiments to assess the electrochemical behavior of this compound using modified electrodes?
Answer:
A C18-modified carbon paste electrode (CPE) is optimal for studying its redox properties. Key experimental parameters include:
- pH Optimization: Preconcentration at pH 3.9 (for acidic media) or pH 10 (for alkaline media) to enhance adsorption on the electrode surface.
- Stripping Voltammetry: Apply a reduction potential of −0.4 V (vs. Ag/AgCl) for 120 seconds, followed by a linear sweep to +0.8 V. The peak current at +0.25 V correlates with analyte concentration .
- Validation: Cross-check results with HPLC or GC-MS to resolve matrix interference in environmental samples .
Q. Advanced: What factors contribute to discrepancies in reported voltammetric data for this compound under varying pH conditions?
Answer:
Discrepancies arise due to:
- Protonation State Changes: At pH 3.9, the nitro group remains neutral, favoring adsorption on hydrophobic C18 surfaces. At pH 10, deprotonation of the amine group (−NH2) alters electron transfer kinetics .
- Competing Redox Pathways: In alkaline media, side reactions (e.g., hydroxyl radical formation) may reduce reproducibility.
- Electrode Fouling: Accumulation of degradation products on the electrode surface can attenuate signals over time. Regular electrode polishing and validation with internal standards (e.g., Ioxynil) mitigate this .
Q. Basic: What analytical techniques are most effective for quantifying this compound in environmental samples?
Answer:
- Differential Pulse Voltammetry (DPV): Achieves a detection limit of 0.1 µM using C18-CPE .
- Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize with acetic anhydride to improve volatility; monitor m/z 152 (parent ion) and 123 (NO2 loss fragment) .
- Solid-Phase Extraction (SPE): Preconcentrate samples using C18 cartridges, eluting with acetonitrile for HPLC analysis .
Q. Advanced: How can microbial degradation pathways of this compound be elucidated in contaminated soil systems?
Answer:
- Enrichment Cultures: Incubate soil samples with this compound as the sole nitrogen source. Monitor degradation via UV-Vis spectroscopy (λmax = 280 nm) .
- Metabolite Profiling: Identify intermediates (e.g., 2-methyl-3-aminophenol) via LC-MS/MS. Anaerobic conditions favor nitro-reduction to amine derivatives .
- Genomic Analysis: Amplify nitroreductase genes (e.g., nfsA) from soil DNA to link degradation activity to microbial taxa .
Q. Basic: What are the critical safety considerations when handling this compound in laboratory environments?
Answer:
- Acute Toxicity: Oral LD50 in rats is 250 mg/kg; use nitrile gloves and P2 respirators to prevent dermal/inhalation exposure .
- Storage: Classify under 6.1C (combustible acute toxicant); store in sealed containers at 2–8°C, away from oxidizers .
- Waste Disposal: Neutralize with 10% sodium bicarbonate before incineration to prevent release of nitroso byproducts .
Properties
IUPAC Name |
2-methyl-3-nitroaniline | |
---|---|---|
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InChI |
InChI=1S/C7H8N2O2/c1-5-6(8)3-2-4-7(5)9(10)11/h2-4H,8H2,1H3 | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCFJYRLBAANKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Record name | 2-METHYL-3-NITROANILINE | |
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DSSTOX Substance ID |
DTXSID8025628 | |
Record name | 2-Methyl-3-nitroaniline | |
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Molecular Weight |
152.15 g/mol | |
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Physical Description |
2-methyl-3-nitroaniline appears as yellow rhombic needles (from water) or bright yellow powder. (NTP, 1992) | |
Record name | 2-METHYL-3-NITROANILINE | |
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Boiling Point |
581 °F at 760 mmHg (decomposes) (NTP, 1992) | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
Record name | 2-METHYL-3-NITROANILINE | |
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CAS No. |
603-83-8 | |
Record name | 2-METHYL-3-NITROANILINE | |
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Record name | 2-Methyl-3-nitroaniline | |
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Record name | 2-Methyl-3-nitroaniline | |
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Record name | 3-nitro-o-toluidine | |
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Record name | 2-Methyl-3-nitroaniline | |
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Melting Point |
198 °F (NTP, 1992) | |
Record name | 2-METHYL-3-NITROANILINE | |
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Retrosynthesis Analysis
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